molecular formula C8H6BrNO2 B3116522 5-Amino-6-bromo-1(3H)-isobenzofuranone CAS No. 217196-49-1

5-Amino-6-bromo-1(3H)-isobenzofuranone

Cat. No.: B3116522
CAS No.: 217196-49-1
M. Wt: 228.04 g/mol
InChI Key: KMAINKMYXGXMMX-UHFFFAOYSA-N
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Description

5-Amino-6-bromo-1(3H)-isobenzofuranone: is a chemical compound with a unique structure that includes an amino group, a bromine atom, and an isobenzofuranone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-bromo-1(3H)-isobenzofuranone typically involves the bromination of 1(3H)-isobenzofuranone followed by the introduction of an amino group. One common method includes the following steps:

    Bromination: 1(3H)-isobenzofuranone is reacted with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the 6-position.

    Amination: The brominated intermediate is then treated with ammonia or an amine source under appropriate conditions to replace the bromine atom with an amino group, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-bromo-1(3H)-isobenzofuranone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or thiols under basic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding amines or other reduced products.

    Substitution: Hydroxyl, thiol, or alkyl-substituted derivatives.

Scientific Research Applications

5-Amino-6-bromo-1(3H)-isobenzofuranone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-6-bromo-1(3H)-isobenzofuranone involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one: Similar structure but with a methyl group instead of a bromine atom.

    5-Amino-6-bromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one: Contains additional methyl groups and a different core structure.

Uniqueness

5-Amino-6-bromo-1(3H)-isobenzofuranone is unique due to the presence of both an amino group and a bromine atom on the isobenzofuranone core. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

5-amino-6-bromo-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-6-2-5-4(1-7(6)10)3-12-8(5)11/h1-2H,3,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAINKMYXGXMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2C(=O)O1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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